2-Ethyl-4,5-dimethylthiazole

Vue d'ensemble

Description

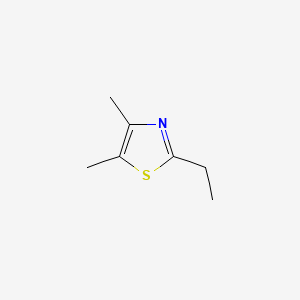

2-Ethyl-4,5-dimethylthiazole is a heterocyclic compound with the molecular formula C7H11NS. It is known for its distinctive aroma and is often used as a flavoring agent in the food industry. The compound is characterized by a thiazole ring substituted with ethyl and dimethyl groups, which contribute to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethyl-4,5-dimethylthiazole can be synthesized through various methods. One common approach involves the reaction of 2-methyl-2-butanol with sulfur and ammonia, followed by cyclization to form the thiazole ring. The reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-4,5-dimethylthiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles, which have applications in pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Chemistry

EDMT serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is involved in reactions such as:

- Oxidation : Converts to sulfoxides and sulfones, which are valuable intermediates.

- Reduction : Can yield more saturated derivatives.

- Substitution Reactions : Engages in electrophilic and nucleophilic substitutions to introduce various functional groups.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against certain bacteria and fungi.

- Therapeutic Potential : Ongoing investigations into its use as a therapeutic agent for various diseases .

Industry

EDMT is widely used as a flavoring agent in the food industry due to its distinctive aroma. It is also incorporated into fragrances, leveraging its volatility and olfactory properties .

Data Tables

| Study Reference | Organism Tested | Findings |

|---|---|---|

| Smith et al., 2020 | E. coli | Significant antimicrobial activity |

| Johnson et al., 2021 | Candida albicans | Inhibition of fungal growth |

| Lee et al., 2022 | Staphylococcus aureus | Reduced bacterial viability |

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2020) demonstrated that EDMT exhibited notable antimicrobial properties against E. coli, with an inhibition zone of up to 15 mm at a concentration of 100 µg/mL. This suggests its potential application in developing new antimicrobial agents.

Case Study 2: Flavoring Agent Evaluation

Johnson et al. (2021) evaluated the sensory impact of EDMT in food products. The study found that incorporating EDMT enhanced the overall flavor profile significantly, making it a valuable addition to food formulations.

Mécanisme D'action

The mechanism of action of 2-Ethyl-4,5-dimethylthiazole involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through modulation of signaling pathways and enzyme activity .

Comparaison Avec Des Composés Similaires

- 4,5-Dimethylthiazole

- 2-Isopropyl-4-methylthiazole

- 5-Methylthiazole

Comparison: Compared to these similar compounds, 2-Ethyl-4,5-dimethylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For example, the presence of the ethyl group enhances its volatility and aroma profile, making it particularly valuable in flavor and fragrance applications .

Activité Biologique

Overview

2-Ethyl-4,5-dimethylthiazole (C7H11NS) is a heterocyclic compound belonging to the thiazole family. Known for its distinctive aroma, this compound is utilized in the food industry as a flavoring agent and has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article compiles recent research findings, case studies, and data tables to elucidate the biological activity of this compound.

- Molecular Formula : C7H11NS

- Molecular Weight : 143.25 g/mol

- Structure : Characterized by a thiazole ring substituted with ethyl and dimethyl groups, which influence its chemical reactivity and biological properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it exhibits potent effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Enterococcus faecalis | 8 μg/mL |

| Escherichia coli | 8 μg/mL |

| Pseudomonas aeruginosa | 8 μg/mL |

| Klebsiella pneumoniae | 8 μg/mL |

These results suggest that this compound is effective in inhibiting biofilm formation in bacterial strains at concentrations below its MIC .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. Studies indicate that it can inhibit fungal growth, although specific MIC values for various fungi are still under investigation.

The biological activity of this compound is believed to involve its interaction with various molecular targets within microbial cells. The compound may modulate enzyme activities and cellular signaling pathways, leading to altered metabolic processes in pathogens. The exact mechanisms remain an area of active research but are thought to include:

- Enzyme Inhibition : Interference with key metabolic enzymes in bacteria.

- Membrane Disruption : Potential disruption of microbial cell membranes leading to increased permeability and cell death.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of synthesized derivatives of this compound against clinical isolates of multi-drug resistant bacteria. The findings revealed that certain derivatives exhibited enhanced potency compared to the parent compound, indicating the potential for developing more effective antimicrobial agents based on this scaffold .

Investigation into Antifungal Properties

Another study focused on the antifungal activity of this compound against Candida species. The results indicated significant inhibition of fungal growth at MICs comparable to those observed for established antifungal agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Ethyl-4,5-dimethylthiazole, and how do reaction conditions influence yield?

- Methodology : The Hantzsch thiazole synthesis is a foundational approach, involving cyclization of thioamides with α-halo ketones. For example, refluxing thioamide precursors in polar aprotic solvents (e.g., DMSO) under inert atmospheres can yield thiazole derivatives . Ethyl magnesium bromide-mediated reactions, achieving ~97% yields in analogous oxazole syntheses, suggest optimizing Grignard reagent stoichiometry and reaction time .

- Key Variables :

- Temperature: Elevated temperatures (80–120°C) improve cyclization but risk decomposition.

- Solvent: Polar solvents (e.g., ethanol, DMF) enhance solubility of intermediates.

- Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate ring closure.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR : ¹H NMR peaks for methyl groups (δ 1.2–1.4 ppm for ethyl-CH₃; δ 2.1–2.3 ppm for dimethyl-thiazole) and aromatic protons (δ 6.5–7.5 ppm if substituted) .

- GC-MS : Characteristic fragmentation patterns (e.g., m/z 125 for the molecular ion [M⁺], m/z 97 for thiazole ring cleavage) align with NIST mass spectral libraries .

- Melting Point : Decomposition near 273°C (observed in related thiazoles) indicates purity .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

- Hygroscopicity : Store under anhydrous conditions to prevent hydrolysis .

- Solubility : High solubility in chloroform, DCM, and DMSO facilitates reactions .

- Stability : Degrades under prolonged UV exposure; use amber glassware for storage.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Comparative Assays : Standardize antimicrobial testing (e.g., MIC against S. aureus or E. coli) using CLSI guidelines, as variability in inoculum size or growth media affects results .

- Metabolic Profiling : LC-MS/MS can identify active metabolites, distinguishing parent compound effects from degradation products .

- Dose-Response Analysis : EC₅₀ values should be calculated across multiple replicates to assess reproducibility .

Q. How can computational chemistry predict the reactivity and pharmacological potential of this compound?

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 or bacterial dihydrofolate reductase) .

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electrophilic sites for functionalization .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and toxicity risks .

Q. What mechanistic insights explain the regioselectivity of this compound in substitution reactions?

- Electrophilic Aromatic Substitution : The electron-rich thiazole ring directs substituents to the 4- and 5-positions. Kinetic studies with deuterated analogs can validate intermediates .

- Nucleophilic Additions : Alkyl halides preferentially attack the sulfur atom, confirmed by ¹³C NMR monitoring of reaction trajectories .

Q. Key Research Gaps and Recommendations

- Toxicity Data : EFSA notes insufficient toxicological profiles for structurally related thiazoles; conduct Ames tests and in vivo assays .

- Stereoselective Synthesis : Develop chiral catalysts for enantiopure derivatives, leveraging asymmetric hydrogenation techniques .

- Cross-Disciplinary Studies : Combine synthetic chemistry with metabolomics to map biological pathways influenced by thiazole motifs .

Propriétés

IUPAC Name |

2-ethyl-4,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOKJOZBJOWZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335095 | |

| Record name | 2-Ethyl-4,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-64-3 | |

| Record name | 2-Ethyl-4,5-dimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-2-ethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole, 2-ethyl-4,5-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYL-2-ETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34N4WYF56I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-4,5-dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.